(S)-1-(2-chlorophenyl)ethanol
Overview
Description
(S)-1-(2-chlorophenyl)ethanol is a chiral alcohol with the molecular formula C8H9ClO. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to a 2-chlorophenyl group. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-1-(2-chlorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-chloroacetophenone using a chiral reducing agent. The reaction typically employs a catalyst such as a chiral oxazaborolidine, which facilitates the enantioselective reduction of the ketone to the desired chiral alcohol. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at low temperatures to enhance selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve the reduction of 2-chloroacetophenone. The reaction conditions, including temperature and pressure, are optimized to maximize yield and enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-chloroacetophenone, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form 2-chlorophenylethane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloro group, forming 2-chlorophenylchloromethane.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: 2-chloroacetophenone.
Reduction: 2-chlorophenylethane.
Substitution: 2-chlorophenylchloromethane.
Scientific Research Applications
(S)-1-(2-chlorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those with chiral centers.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism by which (S)-1-(2-chlorophenyl)ethanol exerts its effects depends on its specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in various substitution and addition reactions. In biological systems, the compound may interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, influencing their activity and function.
Comparison with Similar Compounds
(S)-1-(2-chlorophenyl)ethanol can be compared with other similar compounds, such as:
®-1-(2-chlorophenyl)ethanol: The enantiomer of this compound, which has different stereochemistry and potentially different biological activity.
2-chloroacetophenone: The ketone form of the compound, which lacks the hydroxyl group and has different reactivity.
2-chlorophenylethane: The fully reduced form of the compound, which lacks the hydroxyl group and has different chemical properties.
The uniqueness of this compound lies in its chiral nature and the presence of both a hydroxyl group and a 2-chlorophenyl group, which confer specific reactivity and potential biological activity.
Properties
IUPAC Name |
(1S)-1-(2-chlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUBOVLGCYUYFX-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426434 | |
Record name | (S)-1-(2-chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131864-71-6 | |
Record name | (S)-1-(2-chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-1-(2-chlorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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